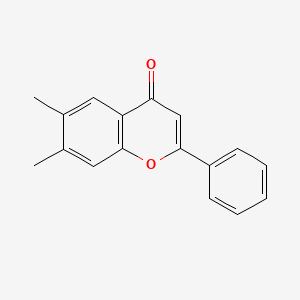

6,7-Dimethylflavone

Descripción

Structure

3D Structure

Propiedades

Número CAS |

288400-99-7 |

|---|---|

Fórmula molecular |

C17H14O2 |

Peso molecular |

250.29 g/mol |

Nombre IUPAC |

6,7-dimethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O2/c1-11-8-14-15(18)10-16(13-6-4-3-5-7-13)19-17(14)9-12(11)2/h3-10H,1-2H3 |

Clave InChI |

DYJRKPVZYGBZNI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Strategies and Chemical Derivatization of 6,7 Dimethylflavone

Total Synthesis Pathways of the Flavone (B191248) Scaffold

The construction of the fundamental flavone skeleton is a well-explored area of organic synthesis. Key strategies involve the formation of a C6-C3-C6 framework through the coupling of a substituted acetophenone (representing the A-ring) and a benzaldehyde derivative (representing the B-ring).

A prevalent and versatile method for flavone synthesis proceeds through the intermediacy of a chalcone (B49325) (1,3-diaryl-2-propen-1-one). This pathway involves two primary steps: the base-catalyzed Claisen-Schmidt condensation of an o-hydroxyacetophenone with a benzaldehyde to form an o-hydroxychalcone, followed by the oxidative cyclization of this intermediate to yield the flavone. nih.govekb.eg

The initial condensation reaction creates the core C6-C3-C6 backbone. nih.gov The subsequent cyclization of the 2'-hydroxychalcone is a critical step that forms the heterocyclic C-ring of the flavone. nih.gov This transformation can be achieved using various oxidizing agents. A widely used system is iodine in dimethyl sulfoxide (DMSO), which facilitates an efficient cyclodehydrogenation. researchgate.netmdpi.com The reaction is believed to proceed through an intramolecular oxo-Michael addition to form a flavanone (B1672756) intermediate, which is then oxidized to the flavone. chemijournal.com

Alternative reagents and conditions have been developed to promote this cyclization, each with specific advantages in terms of yield, reaction time, and substrate scope. chemijournal.com

Table 1: Comparison of Selected Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

| Reagent/Catalyst System | Typical Conditions | Notes |

|---|---|---|

| I₂ / DMSO | Heating (e.g., 120 °C) | Common and effective for a wide range of substrates. mdpi.com |

| SeO₂ / Dioxane | Reflux | A classical method for the dehydrogenation of the flavanone intermediate. |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Inert solvent, reflux | A powerful dehydrogenating agent. |

The Baker-Venkataraman rearrangement is a classic and reliable method for synthesizing the 1,3-diketone precursor necessary for flavone formation. wikipedia.orgjk-sci.com This reaction avoids the direct isolation of a chalcone intermediate. The process begins with the acylation of an o-hydroxyacetophenone with a benzoyl chloride to form an o-acyloxyacetophenone. This ester is then treated with a base (such as potassium hydroxide or sodium hydride) to induce an intramolecular acyl transfer, rearranging the molecule into a 1,3-diketone (a β-diketone). wikipedia.orgonlineorganicchemistrytutor.comchemistry-reaction.com

The mechanism involves the formation of an enolate at the α-carbon of the ketone, which then performs an intramolecular nucleophilic attack on the ester carbonyl. chemistry-reaction.com The resulting cyclic intermediate collapses to form the more stable phenolate of the 1,3-diketone. wikipedia.org In the final step, this diketone undergoes acid-catalyzed cyclodehydration to furnish the flavone scaffold. xiahepublishing.comresearchgate.net This cyclization is typically achieved by heating the diketone with a strong acid like sulfuric acid in a solvent such as acetic acid. researchgate.net

The Baker-Venkataraman rearrangement is highly valued for its efficiency in constructing the key diketone intermediate, which is a direct precursor to the flavone ring system.

Beyond the two primary pathways, other synthetic strategies have been developed for flavone synthesis. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. For instance, the synthesis of functionalized flavones can be achieved under microwave irradiation, demonstrating the utility of this technology in accelerating key synthetic steps.

Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and efficient approach. A tetracyclic benzocyclopentabenzopyran-4-one has been synthesized via a domino reaction that initiates with an aroyl transfer similar to the Baker-Venkataraman rearrangement, followed by intramolecular acylation and cyclization. researchgate.net Such strategies enhance synthetic efficiency by reducing the number of separate operational steps.

Regioselective Methylation and Demethylation Strategies

The synthesis of 6,7-dimethylflavone from a dihydroxy precursor, such as 6,7-dihydroxyflavone (B191085) (isoscutellarein), requires precise control over the placement of methyl groups. Regioselective methylation and demethylation are therefore critical strategies.

Methylation is the process of adding a methyl group, typically by substituting a hydrogen on a hydroxyl group. The biological synthesis of methylated flavonoids is mediated by O-methyltransferases (OMTs), enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid scaffold. tandfonline.com In chemical synthesis, regioselectivity can be challenging due to the presence of multiple hydroxyl groups with similar reactivity. The choice of methylating agent, solvent, and base can influence which hydroxyl group is preferentially methylated. Protecting groups may be employed to block more reactive hydroxyls, directing methylation to the desired position. xiahepublishing.com For instance, methoxymethylation (MOM) can be used to protect hydroxyls; these MOM ethers are stable to bases but can be cleaved under mild acidic conditions. xiahepublishing.com

Demethylation , the removal of a methyl group to reveal a hydroxyl group, is equally important, particularly when starting with more readily available polymethoxylated natural products. xiahepublishing.com Selective demethylation is often difficult to achieve. mdpi.com Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or hydrobromic acid (HBr) in acetic acid are commonly used, but they can be harsh and may cleave multiple methyl ethers. mdpi.com The position of the methoxy (B1213986) group significantly influences its lability; for example, a methoxy group at the C-5 position is often more readily cleaved due to chelation with the C-4 carbonyl oxygen. mdpi.com

Table 2: Selected Reagents for Flavonoid Methylation and Demethylation

| Transformation | Reagent | Typical Conditions | Notes |

|---|---|---|---|

| Methylation | Dimethyl sulfate (DMS) | K₂CO₃, Acetone, Reflux | A common and effective methylating agent. |

| Methyl iodide (MeI) | K₂CO₃, Acetone or DMF, Reflux | Another standard reagent for O-methylation. | |

| O-Methyltransferases (Enzymatic) | Buffer, S-adenosyl-L-methionine (SAM) | Offers high regioselectivity but is less common in bulk chemical synthesis. tandfonline.comresearchgate.net | |

| Demethylation | Boron tribromide (BBr₃) | Dichloromethane, Low temperature | A powerful Lewis acid for cleaving methyl ethers. |

| Aluminum chloride (AlCl₃) | Acetonitrile, Reflux | Often used for selective demethylation, especially at the C-5 position. |

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be made to any of the three rings of the flavone scaffold.

Modifying the substituents at the 6 and 7 positions of the A-ring is a key strategy for creating analogs of this compound. This can be achieved by starting with precursors that have functional groups amenable to chemical transformation. For example, a nitro group can be introduced onto the A-ring and subsequently reduced to an amino group. mdpi.comnih.gov

A reported synthesis of 6-amino-7-hydroxyflavone illustrates this approach. The synthesis starts with 2′,4′-dihydroxy-5′-nitroacetophenone, which is converted through a modified Baker-Venkataraman route to 7-hydroxy-6-nitroflavone. mdpi.com The nitro group is then reduced to an amine, for instance, using sodium dithionite. nih.gov This resulting 6-amino-7-hydroxyflavone serves as a versatile intermediate. The amino group can be further derivatized, and the hydroxyl group can be methylated or otherwise functionalized to produce a wide array of A-ring modified analogs.

Table 3: Examples of Synthetic Pathways to A-Ring Modified Flavone Analogs

| Starting Material | Key Intermediate(s) | Final Product Example | Reference |

|---|---|---|---|

| 2′,4′-dihydroxy-5′-nitroacetophenone | 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione | 6-amino-7-hydroxyflavone | mdpi.com |

| 7-hydroxy-6-nitroflavone |

This strategic approach, starting with a functionalized A-ring precursor, opens the door to a library of compounds with diverse substituents at the 6 and 7 positions, enabling detailed investigation into their chemical and biological properties.

Modification of B-Ring Substituents

The B-ring of the this compound skeleton offers a prime site for chemical modification to modulate its physicochemical and biological properties. Various substituents can be introduced onto this phenyl ring, influencing factors such as electronic effects, steric hindrance, and hydrogen bonding capabilities. Synthetic approaches to achieve these modifications typically involve the condensation of a substituted 2'-hydroxyacetophenone with an appropriately substituted benzaldehyde derivative in the initial stages of flavone synthesis.

One of the most common methods for constructing the flavone backbone, which allows for B-ring diversity, is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization. In the context of this compound, this would involve the reaction of 2'-hydroxy-4',5'-dimethylacetophenone with a range of substituted benzaldehydes. The nature of the substituent on the benzaldehyde directly translates to the substitution pattern on the B-ring of the final flavone product.

Table 1: Examples of B-Ring Modified this compound Derivatives

| B-Ring Substituent | Starting Benzaldehyde | Resulting this compound Derivative |

| 4'-Methoxy | 4-Methoxybenzaldehyde | 6,7-Dimethyl-4'-methoxyflavone |

| 3',4'-Dimethoxy | 3,4-Dimethoxybenzaldehyde | 6,7-Dimethyl-3',4'-dimethoxyflavone |

| 4'-Chloro | 4-Chlorobenzaldehyde | 4'-Chloro-6,7-dimethylflavone |

| 4'-Nitro | 4-Nitrobenzaldehyde | 6,7-Dimethyl-4'-nitroflavone |

| 4'-(Dimethylamino) | 4-(Dimethylamino)benzaldehyde | 6,7-Dimethyl-4'-(dimethylamino)flavone |

The introduction of electron-donating groups, such as methoxy and dimethylamino, or electron-withdrawing groups, like chloro and nitro, can significantly alter the electron density of the B-ring and, consequently, the entire molecule. For instance, the synthesis of 6,7-dimethyl-3-[(methyl-2-(methyl-(1-3-trifluoromethyl-phenyl)-1H-indol-3-yl-methyl)-amino)-ethyl)-chromen-4-one highlights a complex modification of the B-ring, demonstrating the versatility of synthetic approaches researchgate.net.

Heterocyclic C-Ring Modifications

Alterations to the core heterocyclic C-ring of the this compound structure give rise to analogs with potentially novel properties. These modifications often involve the replacement of the oxygen atom at the 1-position with other heteroatoms, such as sulfur or nitrogen, leading to the formation of thioflavones and azaflavones (quinolones), respectively.

The synthesis of 6,7-dimethylthioflavone (6,7-dimethyl-2-phenyl-4H-thiochromen-4-one) can be envisioned through multi-step sequences starting from a substituted thiophenol. A common route involves the reaction of a thiophenol with a β-ketoester, followed by cyclization.

For the preparation of 6,7-dimethylazaflavone (6,7-dimethyl-2-phenyl-1H-quinolin-4-one), a key synthetic strategy is the Conrad-Limpach reaction. This involves the condensation of an aniline derivative, in this case, 3,4-dimethylaniline, with a β-ketoester, followed by thermal cyclization of the resulting enaminone.

Table 2: Heterocyclic C-Ring Analogs of this compound

| C-Ring Heteroatom | Analog Class | General Synthetic Precursors |

| Sulfur (S) | Thioflavone | 3,4-Dimethylthiophenol and a β-ketoester |

| Nitrogen (N) | Azaflavone (Quinolone) | 3,4-Dimethylaniline and a β-ketoester |

These heterocyclic modifications fundamentally alter the electronic and steric characteristics of the core structure, paving the way for the exploration of new chemical space.

Reaction Mechanisms and Yield Optimization in this compound Synthesis

The efficient synthesis of this compound and its derivatives hinges on a thorough understanding of the underlying reaction mechanisms and the optimization of reaction conditions. Two classical and widely employed methods for flavone synthesis are the Allan-Robinson reaction and the Baker-Venkataraman rearrangement .

The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the corresponding sodium salt of the aromatic acid scielo.br. For the synthesis of this compound, this would entail the reaction of 2'-hydroxy-4',5'-dimethylacetophenone with benzoic anhydride and sodium benzoate. The mechanism proceeds through an initial O-acylation of the phenolic hydroxyl group, followed by a base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to form the flavone ring system scielo.br.

The Baker-Venkataraman rearrangement is a two-step process that begins with the O-acylation of an o-hydroxyaryl ketone to form an ester. This ester then undergoes a base-catalyzed intramolecular acyl transfer to yield a 1,3-diketone, which is subsequently cyclized under acidic conditions to afford the flavone.

Yield optimization in these synthetic routes is a critical aspect of practical chemistry. Several factors can be manipulated to enhance the yield and purity of the desired this compound derivatives.

Key Optimization Parameters:

Catalyst: The choice and concentration of the acid or base catalyst are crucial. For instance, in the Baker-Venkataraman rearrangement, the strength and stoichiometry of the base can significantly impact the efficiency of the acyl transfer.

Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and intermediates.

Temperature: Reaction temperatures need to be carefully controlled to ensure complete reaction while minimizing the formation of side products.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent degradation of the product.

Purification: Efficient purification methods, such as recrystallization or column chromatography, are necessary to isolate the target compound in high purity.

Recent advancements in synthetic methodology, such as the use of palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones, offer alternative and potentially more efficient routes to flavones. nih.gov Optimization of these newer methods involves screening of ligands, oxidants, and reaction conditions to maximize yields. nih.gov

By carefully selecting the synthetic strategy and meticulously optimizing the reaction parameters, chemists can efficiently produce this compound and its derivatives, enabling further exploration of their chemical and biological potential.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity and spatial relationships of atoms within 6,7-Dimethylflavone can be unambiguously established.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. In this compound, distinct signals are expected for the aromatic protons on the A and B rings, the vinyl proton at the C-3 position, and the two methyl groups. The protons on the unsubstituted B-ring typically appear as complex multiplets in the downfield region, while the A-ring protons (H-5 and H-8) and the C-3 proton appear as singlets. The two methyl groups at C-6 and C-7 also produce sharp singlet signals.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show 17 distinct carbon signals, corresponding to the carbonyl carbon (C-4), the olefinic carbons (C-2 and C-3), the aromatic carbons of the A and B rings, and the two methyl carbons. The chemical shifts are influenced by the substitution pattern, with the C-6 and C-7 carbons showing shifts indicative of alkyl substitution.

Predicted NMR Data for this compound (Note: The following data are estimated based on known spectral data for unsubstituted flavone (B191248) and related methylated derivatives. researchgate.netillinois.eduresearchgate.net Actual experimental values may vary slightly.)

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| 2 | - | ~163.0 |

| 3 | ~6.8 (s, 1H) | ~107.5 |

| 4 | - | ~178.0 |

| 4a | - | ~124.5 |

| 5 | ~7.9 (s, 1H) | ~126.0 |

| 6 | - | ~139.0 |

| 6-CH₃ | ~2.4 (s, 3H) | ~20.0 |

| 7 | - | ~145.0 |

| 7-CH₃ | ~2.4 (s, 3H) | ~20.5 |

| 8 | ~7.3 (s, 1H) | ~117.0 |

| 8a | - | ~155.0 |

| 1' | - | ~131.5 |

| 2', 6' | ~7.9 (m, 2H) | ~126.5 |

| 3', 5' | ~7.5 (m, 2H) | ~129.0 |

| 4' | ~7.5 (m, 1H) | ~131.8 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra. researchgate.netsci-hub.se

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, establishing connectivity between adjacent protons. For this compound, COSY would be most informative for the B-ring, showing correlations between H-2'/H-3', H-3'/H-4', H-4'/H-5', and H-5'/H-6', confirming their ortho relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by linking the proton shifts to their corresponding carbon signals (e.g., H-3 to C-3, H-5 to C-5, H-8 to C-8, and the methyl protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. Key expected correlations for this compound include:

The protons of the 6-CH₃ group showing correlations to C-5, C-6, and C-7.

The protons of the 7-CH₃ group showing correlations to C-6, C-7, and C-8.

The H-5 proton showing correlations to C-4, C-4a, C-6, and C-8a.

The H-3 proton showing correlations to C-2, C-4, and C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. A key NOESY correlation would be expected between the H-2'/H-6' protons of the B-ring and the H-3 proton, confirming the spatial proximity of these groups.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₇H₁₄O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Calculated HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄O₂ |

| Molecular Weight | 250.29 g/mol |

| Theoretical Exact Mass [M+H]⁺ | 251.1067 |

An experimentally determined m/z value matching this theoretical mass to within a few parts per million (ppm) would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. Flavonoids are well-known to undergo a characteristic retro-Diels-Alder (RDA) reaction in the mass spectrometer, which cleaves the C-ring. This fragmentation provides valuable information about the substitution patterns on the A and B rings.

For this compound, the protonated molecular ion ([M+H]⁺ at m/z 251.1) would be expected to fragment via the RDA pathway, breaking the bonds between C4a-C8a and C2-C3 (or O1-C2). This would yield diagnostic fragment ions corresponding to the A and B rings, confirming the location of the two methyl groups on the A-ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and the conjugated system of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups. The spectrum of this compound would be dominated by a strong absorption band for the C=O (carbonyl) stretch of the γ-pyrone ring, typically around 1620-1650 cm⁻¹. Other significant absorptions would include C=C stretching from the aromatic rings (approx. 1450-1610 cm⁻¹) and C-O (ether) stretching (approx. 1000-1300 cm⁻¹). chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of flavones is characterized by two major absorption bands, referred to as Band I and Band II. researchgate.netresearchgate.net

Band I , appearing in the 300–380 nm range, is associated with the electronic transitions of the cinnamoyl system (B-ring and the C-2/C-3 double bond).

Band II , appearing in the 240–280 nm range, corresponds to the electronic transitions of the benzoyl system (A-ring and carbonyl group). The position and intensity of these bands are sensitive to the substitution pattern on the flavonoid skeleton.

Expected Spectroscopic Data for this compound

| Technique | Characteristic Feature | Expected Value |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1635 cm⁻¹ |

| Aromatic (C=C) Stretch | ~1605, 1500 cm⁻¹ | |

| Ether (C-O) Stretch | ~1250 cm⁻¹ | |

| UV-Vis Spectroscopy | Band I (Cinnamoyl) | ~310-330 nm |

| Band II (Benzoyl) | ~250-270 nm |

Identification of Key Functional Groups

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in identifying the characteristic functional groups within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a flavone is characterized by absorption bands corresponding to its core functional groups. For this compound, the principal absorptions are expected to arise from the carbonyl group of the γ-pyrone ring, the aromatic C=C bonds, the C-O-C ether linkage, and the methyl C-H bonds. While a specific experimental spectrum for this compound is not widely published, the expected characteristic vibrational frequencies can be reliably predicted based on extensive data for the flavone class. researchgate.netrsc.org

| Expected Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | α,β-Unsaturated Ketone | 1650 - 1630 |

| C=C Stretch | Aromatic Rings | 1610 - 1500 |

| C-O-C Stretch | Aryl Ether | 1250 - 1180 |

| C-H Bending | Aromatic (oop) | 900 - 680 |

| C-H Stretch | Methyl Groups | 2960 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments in the molecule, confirming the substitution pattern. Although experimental spectra for this compound are not readily available in public databases, the chemical shifts can be accurately predicted based on the known spectra of analogous flavonoids. sci-hub.sesilae.it

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the A, B, and C rings, as well as the two methyl groups.

A-Ring: The protons at C-5 and C-8 would each appear as a singlet, due to the absence of adjacent protons.

B-Ring: The five protons on the unsubstituted phenyl ring at C-2 would exhibit a complex multiplet pattern, typically with signals for H-2'/6' appearing more downfield than H-3'/4'/5'.

C-Ring: A characteristic singlet for the H-3 proton would be observed in the olefinic region.

Methyl Groups: Two sharp singlets would be present in the aliphatic region, corresponding to the methyl groups at C-6 and C-7.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for all 17 carbon atoms in the structure. Key resonances would include the carbonyl carbon (C-4) at a significantly downfield shift (~175-185 ppm), carbons of the aromatic rings, and the two upfield signals for the methyl carbons. sci-hub.se

Chromophore Analysis and Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is dictated by its chromophore system. The flavone skeleton contains two primary chromophoric units: the benzoyl group (A and C rings) and the cinnamoyl group (B and C rings). The conjugation across these units gives rise to characteristic absorption bands.

The UV-Vis spectra of flavones typically display two major absorption maxima, referred to as Band I and Band II.

Band I , appearing at a longer wavelength (typically 300-380 nm), is associated with the electronic transitions within the cinnamoyl system (B-ring and the heterocyclic portion). This is primarily a π → π* transition.

Band II , found at a shorter wavelength (typically 240-280 nm), arises from π → π* transitions within the benzoyl moiety (A-ring and the carbonyl group).

A much weaker absorption band, resulting from a formally forbidden n → π* transition of the carbonyl group's non-bonding electrons, may also be observed at longer wavelengths, though it is often obscured by the more intense π → π* bands. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

| Absorption Band | Wavelength Range (nm) (Typical for Flavones) | Associated Chromophore | Electronic Transition |

| Band I | 300 - 380 | Cinnamoyl System (B/C Rings) | π → π |

| Band II | 240 - 280 | Benzoyl System (A/C Rings) | π → π |

| R-Band | > 350 | Carbonyl Group | n → π* (weak) |

X-ray Crystallography for Absolute Configuration and Conformational Studies

For the flavone class, crystallographic studies reveal important structural features. A key conformational aspect is the torsion angle between the plane of the B-ring and the plane of the benzopyran core. While many flavones exhibit a nearly planar structure, steric hindrance from substituents can cause the B-ring to twist out of the plane of the rest of the molecule.

Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of related structures, such as 5,7-Dihydroxy-6,4′-dimethoxyflavone, shows that the flavone core tends to be largely planar, with intermolecular interactions like hydrogen bonding and π–π stacking controlling the crystal packing. researchgate.net A crystallographic analysis of this compound would be expected to confirm the planarity of its fused ring system and determine the precise rotational orientation of the C-2 phenyl ring.

Biosynthetic Pathways of Flavones and Methylated Flavones

General Flavonoid Biosynthesis Pathway in Plants

The foundation of flavone (B191248) biosynthesis is the general flavonoid pathway, a well-characterized sequence of enzymatic reactions that constructs the core flavonoid skeleton. researchgate.netmdpi.com This pathway is a branch of the broader phenylpropanoid pathway and involves several key enzymes that are highly conserved across the plant kingdom.

Role of Phenylpropanoid Pathway Precursors

The journey to synthesizing flavones begins with the phenylpropanoid pathway, which provides the initial building blocks derived from the aromatic amino acid phenylalanine. mdpi.com Phenylalanine is first converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This molecule is subsequently activated by the attachment of a Coenzyme A (CoA) molecule, resulting in p-coumaroyl-CoA, a central precursor for a multitude of plant metabolites, including flavonoids.

Key Enzymes in Flavone Core Formation (e.g., Chalcone (B49325) Synthase, Chalcone Isomerase)

The first committed step in flavonoid biosynthesis is catalyzed by the enzyme Chalcone Synthase (CHS) . mdpi.com CHS facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. This reaction establishes the characteristic A and B rings of the flavonoid structure.

Following the action of CHS, the enzyme Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone. This reaction closes the C ring, leading to the formation of a flavanone (B1672756), typically (2S)-naringenin. This flavanone serves as a crucial branch point from which various classes of flavonoids, including flavones, are derived. The conversion of the flavanone to a flavone is then carried out by flavone synthase (FNS).

Enzymatic Methylation Mechanisms Leading to Dimethylflavones

The structural diversity of flavonoids is greatly expanded through subsequent modification reactions, with methylation being a particularly significant process. mdpi.com The addition of methyl groups, catalyzed by O-methyltransferases, can alter the biological activity and physicochemical properties of the flavonoid molecule. mdpi.com

O-Methyltransferase (OMT) Activity and Substrate Specificity

O-methyltransferases (OMTs) are a class of enzymes that transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. maxapress.com Plant OMTs exhibit a wide range of substrate specificities, meaning that different OMTs can recognize and methylate specific hydroxyl groups at various positions on the flavonoid rings. maxapress.comnih.gov This specificity is a key factor in determining the final structure of the methylated flavonoid. OMTs are broadly classified into two main sub-groups based on their molecular characteristics. maxapress.com

Position-Specific Methylation (e.g., at C-6 and C-7)

The formation of 6,7-Dimethylflavone requires the sequential or concerted methylation of hydroxyl groups at the C-6 and C-7 positions of a precursor flavone, likely 6,7-dihydroxyflavone (B191085) (also known as scutellarein). This modification reaction often occurs at specific sites on the A ring of the flavonoid. maxapress.com While some OMTs are highly specific for a single position, others can exhibit broader regioselectivity, methylating multiple hydroxyl groups. researchgate.net For instance, research has identified multifunctional OMTs in citrus species that can catalyze methylation at the 7-OH position, among others. nih.govmdpi.com Studies in sweet basil have also elucidated the importance of 7-O-methylation as a prerequisite for subsequent 6-hydroxylation, highlighting the intricate and ordered nature of these biosynthetic steps. nih.gov The existence of specific OMTs that can act on both the C-6 and C-7 positions, or a combination of OMTs with distinct specificities, is essential for the biosynthesis of this compound.

Genetic Regulation of Flavone Biosynthesis Genes

The biosynthesis of flavonoids, including the final methylation steps, is a tightly regulated process at the genetic level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors. mdpi.com

Evidence suggests that the regulation of flavonoid biosynthesis involves several families of transcription factors, most notably the MYB, bHLH (basic helix-loop-helix), and WD40 repeat proteins. mdpi.com These proteins can form regulatory complexes that bind to the promoter regions of the flavonoid biosynthesis genes, thereby activating or repressing their transcription. For example, specific MYB transcription factors can act as negative regulators of the pathway. mdpi.com Additionally, non-coding RNAs, such as microRNAs (miRNAs), have been shown to play a role in modulating the expression of key regulatory factors, adding another layer of complexity to the control of flavonoid production. mdpi.com This intricate regulatory network ensures that the production of flavonoids is coordinated with the developmental and environmental needs of the plant.

Interactive Data Table of Key Enzymes

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. |

| Chalcone Isomerase | CHI | Cyclizes chalcone to form a flavanone. |

| Flavone Synthase | FNS | Converts flavanone to flavone. |

| O-Methyltransferase | OMT | Transfers a methyl group to a hydroxyl group on the flavone. |

In Vitro and In Vivo Studies of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of flavones and methylated flavones have been the subject of numerous in vitro and in vivo studies to elucidate their function, substrate specificity, and catalytic mechanisms.

In vitro studies typically involve expressing the enzyme of interest in a heterologous system, such as E. coli or yeast, followed by purification and characterization of the recombinant protein. oup.com These assays have been instrumental in defining the roles of different FNS and OMT enzymes. For example, in vitro characterization of a flavone synthase I from rice (OsFNS I-1) confirmed its ability to convert the flavanone (2S)-naringenin into the flavone apigenin (B1666066). bmbreports.org Similarly, studies on OMTs have revealed their often strict regiospecificity. An OMT from Eucalyptus nitida (EnOMT1) was shown to be a 7-OH-specific methyltransferase, acting on flavanones with a free hydroxyl group at the 7-position of the A-ring. nih.gov

The substrate specificity of various OMTs has been extensively investigated. For instance, flavonoid O-methyltransferases from maize, FOMT2 and FOMT4, demonstrated distinct regiospecificity. FOMT2 was found to catalyze O-methylation at the 5-position of the flavonoid A-ring, while FOMT4 acted on the 7-position. oup.com Some OMTs exhibit broader substrate acceptance. A novel OMT (CrOMT2) isolated from Citrus reticulata was found to catalyze the methylation of 3'-, 5'-, and 7-hydroxyl groups of flavonoids that have vicinal hydroxyl substitutions. nih.gov

| Enzyme | Source Organism | Preferred Substrate(s) | Product(s) |

| OsFNS I-1 | Rice (Oryza sativa) | (2S)-Naringenin | Apigenin |

| EnOMT1 | Eucalyptus nitida | Pinocembrin | Pinostrobin (7-O-methylpinocembrin) |

| FOMT2 | Maize (Zea mays) | Scutellarein | 5-O-methylscutellarein |

| FOMT4 | Maize (Zea mays) | Scutellarein | 7-O-methylscutellarein |

| CrOMT2 | Citrus reticulata | Luteolin (B72000), Quercetin | 3'-O-methylluteolin, 3'-O-methylquercetin |

In vivo studies often involve the genetic modification of plants or microorganisms to either overexpress or suppress the expression of genes encoding biosynthetic enzymes. These studies provide insights into the physiological role of the enzymes and the metabolic pathways within a living organism. Transient overexpression of a kumquat FNSII gene (FcFNSII-2) in kumquat peels led to an increased accumulation of several O-glycosyl flavones, demonstrating its role in the flavone biosynthesis pathway in that plant. frontiersin.org In another example, the expression of a methyltransferase gene, ElOMT1, in Euphorbia lathyris was found to be induced by UV-B radiation, leading to the biosynthesis of several methylated flavonoids, suggesting a role for these compounds in stress response. mdpi.com These in vivo experiments are crucial for confirming the function of enzymes identified through in vitro characterization and for understanding the regulation of flavonoid biosynthesis in response to developmental and environmental cues. nih.gov

Biological Activities and Mechanistic Investigations Preclinical and in Vitro Research

Antioxidant Activity Researchfrontiersin.orgbiorxiv.orgajol.infoacs.orgDirect research on the antioxidant activity of 6,7-Dimethylflavone was not found within the provided snippets. However, flavonoids as a class are widely acknowledged for their antioxidant properties, attributed to their ability to neutralize free radicals and mitigate oxidative stressacs.org. Related compounds, such as 5,7-dihidroxy, 6,8-dimethylflavone, have been reported to possess mild antioxidant activityresearchgate.net. General structure-activity relationship studies for flavonoids indicate that features like the 2,3-double bond, 4-keto groups, 3′,4′-catechol structure, and 3-hydroxyl groups are significant contributors to their antioxidant behaviornih.gov.

Compound List

The following compounds were mentioned in the provided search results:

β-sitosterol

Leptumerol

Quercetin

3-Hydroxy-5,7,2'trimethoxy-6,8-dimethylflavone

3,5,2'-trihydroxy-7,3'-dimethoxy-6,8-dimethylflavone

5,7,2'-trihydroxy-3'-methoxy-6,8-dimethylflavone

7,2'-dihydroxy-5,6-dimethoxy-8-methyl isoflavone (B191592)

6,2'-dihydroxy-5,7-dimethoxy-8-methyl isoflavone

6,8 dimethylsogenistein

5,7,2'-trihydroxy-6-methoxy-8-methyl isoflavone

IrilinA

5,7,2'-trihydroxy-6,8-dimethylflavanone

5,7-dihydroxy-6,8-dimethylflavone (demethoximatikinol)

6-Methylapigenin (4′,5,7-dihydroxy-6-methylflavone)

Oroxylin A (5,7-dihydroxy-6-methoxyflavone)

Dinatin (Hispidulin)

Cirsimaritin (4′,5-dihydroxy-6,7-dimethoxyflavone)

Daidzein

Puerarin

5,7-dimethoxyflavone (B190784)

5,7-dimethoxy-6-methylflavone

5-hydroxy-7-methoxy-6-methylflavone (B11843758)

5-hydroxy-7-methoxy-6,8-dimethylflavone

Chrysin (5,7-dihydroxyflavone)

Fisetin

Viscosine

Baicalin

Wogonin

Baicalein

Dihydromyricetin

4-O-methyl-dihydromyricetin

5,7,2′,4′-tetrahydroxy-6,5′-dimethoxyflavone

Resveratrol

Isoliquiritigenin

Halogenated chalcones

7-hydroxy-3,5-dimethoxy-6,8-dimethylflavone

Eudesmane-4β,7α-diol

Pinostrobin

Pinostrobin chalcone (B49325)

Cardamonin

Alpinetin

Tectochrysin

Ursolic acid (UA)

Canophyllol

5-O-(β-D-glucopyranosyl)-7-methoxy-3',4'-dihydroxy-4-phenylcoumarin

3,4-dimethoxy-2,5-phenanthrenediol

Masticadienonic acid

4',5,6-trihydroxy-3',7-dimethoxyflavone

Tajixanthone hydrate (B1144303)

Quercetin-3-O-(6″-benzoyl)-β-D-galactoside

Lichexanthone

Melianodiol

Confusarin

Kaempferol-3-O-α-L-rhamnoside

Apigenin-7-O-β-D-glucuronide-6”-methyl ester

Kaempferol-3-O-β-D-glucopyranoside

Acacetin

Myricetin

Wogonoside

Luteolin-7-O-Glucoside

Apigenin-7-O-

5,7-dihydroxy-3',4'-dimethoxy-6,8-dimethyl flavone (B191248)

C-methyl flavone

6',5'-dimethoxy-5,7,3-trihydroxyflavone

3,5,4'-dihydroxy-6,7-dimethoxyflavone

Borhavone

4',7-dihydroxy-3'-methylflavone

3,3',5-trihydroxy-

Boeravinone-C

Apigenin-7-O-glucoside

Kaempferol-3-O-diglucoside

Kaempferol-3-O-galactoside

Quercetin-3-O-galactoside

Luteolin-7-diglucuronide

Bis-DFMP (compound 7)

O-malonyltyrosine (OMT)

Fluoro-O-malonyltyrosine (FOMT)

3-carboxy-O-carboxymethyl tyrosine

Ertiprotafib

2-(oxalylamino)-benzoic acid (OBA)

Lipid like salicylic (B10762653) acid-based derivatives

2-substituted ethenesulfonic acid ester derivatives

Vanadium complexes

6,3′-dinitroflavone (6,3′-DNF)

Mibefradil

Azamulin

6',7'-dihydroxybergamottin (B27312)

Hispidulin

2′,3′,4′,6′-Tetramethoxychalcone

6,7,8-trimethoxyflavone

2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802)

3,5,6,7,8,3′,4′-Heptamethoxyflavone

Nilotinib

Imatinib

EGFR inhibitors

HER-2 inhibitors

c-Abl inhibitors

3'-(Benzyloxy)-7-hydroxy-3,4'-dimethoxy-5,6-dimethylflavone (93)

Cryptostrobin

Pinocembrin

CEP-32496

Amorphadiene (AD)

Benzobromarone derivatives

Flavonoids from Monanthotaxis filipes

Flavonoids from Lawsonia inermis

Flavonoids from Syzygium aqueum

Flavonoids from Dodonaea viscosa

Flavonoids from Salvia triloba L.

Flavonoids from Miconia alypifolia

Flavonoids from Miconia ibaguensis

Flavonoids from Leptospermum scoparium

Flavonoids from Boerhaavia diffusa

Flavonoids from Agrimonia pilosa

Flavonoids from Hypericum scabrum L.

Flavonoids from Ginkgo biloba

Flavonoids from Passiflora caerulea L

Flavonoids from Artemisia herba-alba

Flavonoids from Valeriana wallichii

Flavonoids from Pueraria radix

Flavonoids from Salvia officinalis

Structure Activity Relationship Sar Studies of 6,7 Dimethylflavone and Its Analogs

Influence of Methylation Pattern on Biological Efficacy and Selectivity

The presence and position of methyl groups on the flavone (B191248) scaffold significantly impact biological efficacy and selectivity. Methylation can alter a compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.

Research indicates that O-methylation of hydroxyl groups in flavonoids can sometimes decrease radical scavenging capacity nih.gov. However, in other contexts, methoxylation, particularly on the A-ring, has been associated with enhanced biological activity, such as increased cytotoxic activity in cancer cell lines by facilitating ligand-protein binding mdpi.com. For instance, studies on methoxyflavones suggest that methoxy (B1213986) groups at positions C7 and C4' can enhance anti-inflammatory activity mdpi.com. Furthermore, the presence of methoxy groups on the B-ring, alongside hydroxyl groups on the A-ring, can influence interactions with specific enzyme families, such as cytochrome P450 enzymes akjournals.com.

Comparative studies have shown that methylation can have varied effects depending on the specific biological target and the position of the methyl group. For example, methylation of hydroxyl groups on flavone structures has, in many cases, led to a significant reduction in trypanocidal activity, as seen when comparing 7,8-dihydroxyflavone (B1666355) with its dimethoxy analog, where the IC50 increased from 0.068 to 6.1 μg/ml nih.gov. Similarly, methylation of 7,8,3′,4′-tetrahydroxyflavone to its tetramethoxy derivative resulted in a substantial decrease in activity (IC50 from 0.5 to 67.2 μg/ml) nih.gov. Conversely, some methoxylated derivatives have shown activity comparable to their hydroxylated counterparts, such as the relationship observed between apigenin (B1666066) and genkwanin, or luteolin (B72000) and diosmetin, where methylation had a less significant effect on trypanocidal activities nih.gov.

Role of Hydroxyl Group Positions in Biological Interactions

Hydroxyl (-OH) groups are indispensable for the biological function of many flavonoids, playing a critical role in their interactions with biological targets. The position and number of hydroxyl groups profoundly influence a compound's activity and selectivity.

For anti-inflammatory activity, hydroxyl groups are generally considered essential, with -OH groups at the C-5 and C-4' positions often enhancing activity, while those at C-6, C-7, C-8, and C-3' may attenuate it nih.gov. The presence of hydroxyl groups, particularly in the B-ring, can significantly influence binding affinities to proteins acs.org. For instance, studies on flavonols interacting with bovine serum albumin showed that hydroxylation on the B-ring considerably increased binding affinities, with more hydroxyl groups leading to higher affinities acs.org.

In the context of antioxidant activity, the ortho-dihydroxy (catechol) structure in the B-ring, the C2-C3 double bond in conjugation with a C4-oxo function, and the presence of both C3- and C5-hydroxyl groups are considered key determinants ikm.org.mymdpi.com. Hydroxylation at the C4' position of the B-ring is often more important for antioxidant activity than A-ring substitution mdpi.com. For anti-MRSA activity, 5,7-dihydroxylation of the A-ring and 4′-hydroxylation of the B-ring are identified as important structural features nih.govmdpi.com.

However, the role of hydroxyl groups can be context-dependent. For example, while hydroxyl groups are crucial for anti-inflammatory functions, an inverse relationship between hydroxylation and anti-diabetic activity has been observed in some studies scienceopen.com. Furthermore, substitution of hydroxyl groups with methoxy groups can alter activity, with some methoxylated derivatives showing comparable or even reduced activity depending on the specific position and biological target nih.gov.

Significance of the C2=C3 Double Bond and Planarity of the Flavone Skeleton

The core flavone skeleton, characterized by the C2=C3 double bond and the resulting planarity, is crucial for many biological activities. This structural feature contributes to the molecule's conjugation and electronic delocalization, which are vital for interactions with various biological targets.

The presence of the C2=C3 double bond is often associated with enhanced biological activity compared to saturated analogs. For instance, flavones, which possess this double bond, exhibit higher inhibitory activity against lipoxygenase (LO) than flavanones, which lack it japsonline.com. Similarly, the C2=C3 double bond and the planar structure of flavones are considered important for inhibiting transporters like P-gp and MRP2 eijppr.com. The absence of this double bond in flavanones leads to a loss of inhibition activities nih.gov.

This planarity is also linked to potent tumor inhibition scienceopen.com. For anti-inflammatory effects, the C2=C3 double bond contributes to molecular planarity, and its absence can lead to a larger volume/surface ratio, potentially affecting efficacy scienceopen.com. Studies investigating NO production inhibition highlight that the C2–C3 double bond and the planar ring are important structural requirements for good inhibition nih.gov. In the context of antibacterial activity, while not universally applicable, the presence of a double bond between C2 and C3 in flavones contributes to their planar structure, which is considered important for inhibiting certain transporters eijppr.com.

Computational SAR Modeling and Cheminformatics Approaches

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the SAR of flavonoids and for designing new, more potent analogs.

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the binding modes and affinities of flavonoids to various biological targets. These studies help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to a compound's activity.

Studies involving flavone derivatives have utilized molecular docking against targets like tyrosine protein kinase benthamscience.com, SARS-CoV-2 3CLpro acs.org, and HIV-1 Reverse transcriptase researchgate.net. For instance, docking studies of flavone derivatives against tyrosine protein kinase showed good binding affinities, guiding the design of novel anticancer agents benthamscience.com. Similarly, molecular docking of flavonoids against SARS-CoV-2 3CLpro revealed protein-ligand interactions and helped elucidate the structural effects on bioactivity acs.org. In the context of liver disease treatment, molecular docking against target proteins associated with human cancer revealed that modified flavone analogs exhibited broad binding affinities, with some surpassing reference drugs nih.gov. For example, 5,7-dihydroxyflavone (7) showed significant binding affinities with proteins Nrf2 and DCK nih.gov.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of compounds and their biological activity, enabling the prediction of activity for novel compounds and guiding the design of more potent analogs.

QSAR studies have been applied to various flavonoid derivatives to predict activities such as acetylcholinesterase inhibition nih.govjst.go.jp, pancreatic lipase (B570770) inhibition mdpi.com, and anti-MRSA activity mdpi.com. For example, a four-dimensional QSAR (4D-QSAR) model for flavonoid derivatives as acetylcholinesterase inhibitors demonstrated good predictive ability, with cross-validation correlation coefficients (Q²) of 0.77 and external validation correlation coefficients (R²pred) of 0.715 nih.govjst.go.jp. These models, often combined with molecular docking, provide theoretical guidance for developing new inhibitors nih.govjst.go.jp. QSAR studies on flavonoids for pancreatic lipase inhibition have also been reported, using descriptors to predict inhibitory activity mdpi.com. Furthermore, QSAR analysis has been employed to clarify the structural effects of flavonoids on SARS-CoV-2 3CLpro inhibition acs.org.

Advanced Analytical Methodologies for Research and Characterization of 6,7 Dimethylflavone

The precise characterization and quantification of 6,7-Dimethylflavone, a methylated flavone (B191248), relies on sophisticated analytical techniques capable of high resolution, sensitivity, and specificity. Modern chromatographic and electrophoretic methods are indispensable tools for isolating this compound from complex matrices, elucidating its structure, and determining its purity and concentration.

Future Research Directions and Research Applications

Exploration of Undiscovered Biological Targets and Mechanisms

Future research should prioritize the identification of specific biological targets and mechanisms of action for 6,7-Dimethylflavone. While related methylated flavones have demonstrated a range of pharmacological effects, the unique positioning of the methyl groups at the C-6 and C-7 positions of the flavone (B191248) backbone could confer novel biological activities. Initial investigations could employ high-throughput screening and computational docking studies to predict potential protein interactions. For instance, studies on other C-dimethylated flavones have shown potential anticancer activity against human adenocarcinoma cell lines, suggesting a valuable starting point for inquiry mdpi.com. Elucidating how this compound interacts with cellular pathways, such as those involved in inflammation, cell cycle regulation, and signal transduction, is a critical next step.

Development of Novel Synthetic Routes for Complex Dimethylflavone Scaffolds

The development of efficient and versatile synthetic methodologies is crucial for accessing this compound and its derivatives for extensive biological evaluation. While classic methods like the Allan-Robinson and Baker-Venkataraman reactions provide foundational routes to the flavone core, new strategies are needed to construct complex scaffolds based on the 6,7-dimethylated pattern biomedres.usnih.gov. Research could focus on regioselective synthesis to introduce various functional groups onto the flavone skeleton, thereby creating a library of novel compounds. Exploring greener and more efficient synthetic protocols, such as using dimethyl carbonate (DMC) as a non-toxic methylating agent, could also be a productive avenue nih.gov. The synthesis of diverse derivatives is essential for establishing structure-activity relationships (SAR) nih.gov.

Mechanistic Elucidation of In Vivo Preclinical Observations

Currently, there is a notable absence of published in vivo preclinical data specifically for this compound. Future research must bridge this gap by conducting comprehensive animal studies to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. General studies on flavonoids suggest that methylation can significantly increase metabolic stability and bioavailability, which are favorable properties for therapeutic candidates nih.govmdpi.com. Preclinical models could be used to investigate the efficacy of this compound in diseases where other flavonoids have shown promise, such as inflammatory conditions and cancer, thereby elucidating its systemic effects and mechanisms of action in a living organism frontiersin.org.

Application in Plant Science: Role in Plant Physiology and Defense Mechanisms

The role of this compound in plant science is an untapped area of research. Flavonoids are crucial secondary metabolites that mediate plant interactions with their environment, including defense against pathogens and herbivores, and protection from UV radiation nih.gov. Methylation of flavonoids is a known plant defense strategy, often enhancing their antimicrobial and lipophilic properties nih.govoup.com. Investigations into the natural occurrence of this compound in the plant kingdom are warranted. If found, subsequent studies could explore its specific physiological functions, such as its potential role as a phytoalexin, an allelopathic agent, or a signaling molecule in plant-microbe interactions oup.comnih.gov.

The table below summarizes key research findings on the role of methylated flavonoids in plant defense, highlighting potential areas for parallel investigation for this compound.

| Research Finding Category | Observation for General Methylated Flavonoids | Potential Future Research for this compound |

| Antifungal Activity | O-methylated flavonoids accumulate in maize in response to fungal infection and contribute to defense nih.govoup.com. | Investigate if this compound is produced by plants upon pathogen challenge and test its direct antifungal activity. |

| Chemical Properties | Methylation increases lipophilicity and can alter biological activity oup.com. | Characterize the physicochemical properties of this compound to predict its behavior in biological systems. |

| Plant-Environment Interaction | Flavonoids protect against UV radiation and deter herbivores nih.gov. | Assess the UV-absorptive properties of this compound and its potential as an anti-feedant. |

| Allelopathy | Methoxylated flavonoids secreted by roots can have allelopathic effects on other plants nih.gov. | Screen for the presence of this compound in plant root exudates and test its effect on seed germination and seedling growth of competing species. |

Advanced Computational Modeling for Predictive Research

Advanced computational tools offer a powerful, resource-efficient approach to predicting the biological activities and properties of this compound. Molecular docking simulations can be used to screen vast libraries of biological targets to identify those with the highest binding affinity, as has been successfully done for isomers like 5,7-dimethoxyflavone (B190784) nih.govnih.gov. Furthermore, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods can predict the electronic structure, reactivity, and spectroscopic properties of the molecule, providing theoretical insights that can guide experimental work researchgate.net. These predictive models can accelerate the research process by prioritizing the most promising avenues for laboratory investigation.

Investigation of Synergistic Effects with Other Phytochemicals

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area in phytochemical research. Studies on polymethoxyflavones (PMFs) from sources like citrus have demonstrated that both binary mixtures and complex extracts can produce synergistic bioactivity mdpi.comnih.gov. Future research should explore the potential synergistic interactions between this compound and other phytochemicals, such as other flavonoids, terpenoids, or alkaloids. Investigating these combinations could lead to the development of potent multi-target formulations for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.